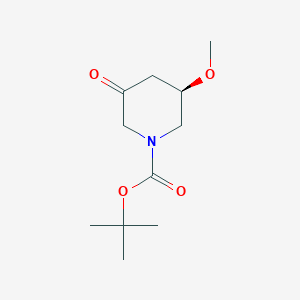

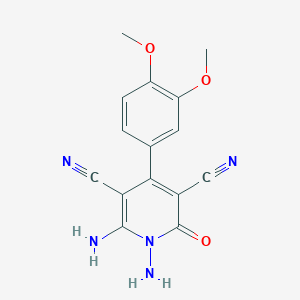

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a highly reactive moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate” are not available, similar compounds have been synthesized using various methods .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . Tert-butyl groups have been used as probes for NMR studies of macromolecular complexes .Chemical Reactions Analysis

Tert-butyl groups exhibit a unique reactivity pattern, which is highlighted by their use in various chemical transformations . They can act as catalysts for certain reactions and as ligands in coordination chemistry.Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor .Aplicaciones Científicas De Investigación

Electrochemical and Optoelectronic Materials

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate has been investigated for its electronic properties. Specifically, the insertion of tert-butyl groups affects intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads. These groups raise the TAP-localized LUMO (lowest unoccupied molecular orbital) level, making it a promising candidate for organic (opto)electronics applications . Researchers have explored its potential in organic field-effect transistors (OFETs) and other optoelectronic devices.

Chiral Intermediate for Drug Synthesis

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate serves as a chiral intermediate in the synthesis of bioactive molecules. For instance, it plays a crucial role in the preparation of the side chain of the lipid-lowering drug rosuvastatin. Carbonyl reductases have shown excellent activity in its biosynthesis .

Mecanismo De Acción

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, however, is known to elicit a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . Its unique reactivity pattern can influence these pathways and their downstream effects .

Result of Action

The unique reactivity pattern of the tert-butyl group can influence various chemical transformations and biological processes .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZUYXGKPKJPIK-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)

![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)